molecular formula C13H16N2O5 B11713831 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid

Katalognummer: B11713831
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: PNEQJCQAOHOSJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic compound with a molecular formula of C13H16N2O5. This compound is characterized by the presence of a furan ring, a piperazine ring, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with succinic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of novel antimicrobial agents due to its structural similarity to known bioactive compounds.

Wirkmechanismus

The mechanism of action of 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(N-Boc-piperazin-1-yl)benzaldehyde
  • 4-(4-Carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to the presence of both a furan ring and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H16N2O5

Molekulargewicht

280.28 g/mol

IUPAC-Name

4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C13H16N2O5/c16-11(3-4-12(17)18)14-5-7-15(8-6-14)13(19)10-2-1-9-20-10/h1-2,9H,3-8H2,(H,17,18)

InChI-Schlüssel

PNEQJCQAOHOSJW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)CCC(=O)O)C(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.